molecular formula C21H17NOS B14667101 Ethanone, 2-(1-ethylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenyl- CAS No. 35976-48-8

Ethanone, 2-(1-ethylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenyl-

Cat. No.: B14667101
CAS No.: 35976-48-8
M. Wt: 331.4 g/mol
InChI Key: GQYDZBRCPSLDOG-ZHZULCJRSA-N
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Description

Ethanone, 2-(1-ethylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenyl- is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of ethanone, 2-(1-ethylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenyl- typically involves the condensation of 2-aminothiazole with appropriate aldehydes or ketones under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product. Industrial production methods often involve the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Ethanone, 2-(1-ethylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenyl- undergoes various chemical reactions, including:

Scientific Research Applications

Ethanone, 2-(1-ethylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of ethanone, 2-(1-ethylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenyl- involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound allows it to participate in various biochemical reactions, such as enzyme inhibition and receptor binding. These interactions can modulate cellular processes and lead to the desired biological effects .

Comparison with Similar Compounds

Ethanone, 2-(1-ethylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenyl- can be compared with other thiazole derivatives, such as:

  • 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone
  • 1-(4-methyl-2-(ethylamino)thiazol-5-yl)ethanone
  • 1-(4,5-dihydro-2-thiazolyl)ethanone

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities. The unique combination of the naphtho[1,2-d]thiazole moiety and the phenyl group in ethanone, 2-(1-ethylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenyl- contributes to its distinct properties and applications .

Properties

CAS No.

35976-48-8

Molecular Formula

C21H17NOS

Molecular Weight

331.4 g/mol

IUPAC Name

(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)-1-phenylethanone

InChI

InChI=1S/C21H17NOS/c1-2-22-20(14-18(23)16-9-4-3-5-10-16)24-19-13-12-15-8-6-7-11-17(15)21(19)22/h3-14H,2H2,1H3/b20-14-

InChI Key

GQYDZBRCPSLDOG-ZHZULCJRSA-N

Isomeric SMILES

CCN1/C(=C/C(=O)C2=CC=CC=C2)/SC3=C1C4=CC=CC=C4C=C3

Canonical SMILES

CCN1C(=CC(=O)C2=CC=CC=C2)SC3=C1C4=CC=CC=C4C=C3

Origin of Product

United States

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